Cas no 110473-56-8 (4-Chloro-3-nitro-beta-oxobenzenepropanoic acid ethyl ester)

4-Chloro-3-nitro-beta-oxobenzenepropanoic acid ethyl ester 化学的及び物理的性質
名前と識別子
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- ethyl 3-(4-chloro-3-nitrophenyl)-3-oxopropanoate
- 4-chloro-3-nitro-beta-oxobenzenepropanoic acid ethyl ester
- 4-Chloro-3-nitro-beta-oxobenzenepropanoic acid ethyl ester
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- インチ: 1S/C11H10ClNO5/c1-2-18-11(15)6-10(14)7-3-4-8(12)9(5-7)13(16)17/h3-5H,2,6H2,1H3
- InChIKey: MKHNWKZPVONWGU-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1[N+](=O)[O-])C(CC(=O)OCC)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 341
- トポロジー分子極性表面積: 89.2
- 疎水性パラメータ計算基準値(XlogP): 2.3
4-Chloro-3-nitro-beta-oxobenzenepropanoic acid ethyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 014880-1g |
Ethyl 3-(4-chloro-3-nitrophenyl)-3-oxopropionate |
110473-56-8 | 1g |
£342.00 | 2022-03-01 |
4-Chloro-3-nitro-beta-oxobenzenepropanoic acid ethyl ester 関連文献
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
4-Chloro-3-nitro-beta-oxobenzenepropanoic acid ethyl esterに関する追加情報
4-Chloro-3-nitro-beta-oxobenzenepropanoic acid ethyl ester: A Comprehensive Overview
The compound with CAS No. 110473-56-8, commonly referred to as 4-Chloro-3-nitro-beta-oxobenzenepropanoic acid ethyl ester, is a highly specialized organic compound with significant applications in various scientific and industrial domains. This compound is characterized by its unique structure, which includes a chlorinated aromatic ring, a nitro group, and an ethyl ester functional group. The combination of these functional groups imparts distinctive chemical properties, making it a valuable molecule in research and development.
Recent studies have highlighted the potential of 4-Chloro-3-nitro-beta-oxobenzenepropanoic acid ethyl ester in the field of medicinal chemistry. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly those with anti-inflammatory and antioxidant properties. The presence of the nitro group and the chlorinated aromatic ring contributes to its ability to interact with biological systems, making it a promising candidate for drug discovery.
In addition to its medicinal applications, this compound has also found utility in materials science. Its ability to form stable derivatives under specific reaction conditions has led to its use in the development of advanced polymers and coatings. The beta-oxo group plays a crucial role in these reactions, facilitating the formation of robust chemical bonds that enhance the durability and performance of the resulting materials.
The synthesis of 4-Chloro-3-nitro-beta-oxobenzenepropanoic acid ethyl ester involves a multi-step process that requires precise control over reaction conditions. Recent advancements in catalytic methods have improved the efficiency of its production, reducing costs and minimizing environmental impact. These developments have made it more accessible for large-scale industrial applications.
Moreover, the compound's stability under various environmental conditions has been extensively studied. Research indicates that it exhibits excellent resistance to thermal degradation and UV-induced photodegradation, which are critical factors for its use in outdoor applications such as protective coatings and agricultural films.
Looking ahead, ongoing research is focused on optimizing the compound's properties for even broader applications. Scientists are exploring methods to enhance its bioavailability for pharmaceutical uses while simultaneously investigating its potential as a building block for advanced nanomaterials.
In conclusion, 4-Chloro-3-nitro-beta-oxobenzenepropanoic acid ethyl ester is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in both academic research and industrial production.
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